Structural Differentiation: N1-Methyl and C6-Phenyl Substitution Pattern Defines Unique Pharmacophore Space
1-Methyl-6-phenylpiperazine-2,3-dione possesses a unique substitution pattern—N1-methyl and C6-phenyl—relative to the unsubstituted piperazine-2,3-dione core. This pattern is specifically enumerated in patent claims covering piperazinedione inhibitors of FTase and IL4I1, where the aryl group at the 6-position is identified as a critical determinant of target binding [1][2]. In contrast, simpler analogs lacking these substituents (e.g., unsubstituted piperazine-2,3-dione or N1-alkyl-only derivatives) present markedly different electrostatic and steric profiles, which are known to reduce or abolish activity against these enzyme targets [1].
| Evidence Dimension | Substituent pattern at N1 and C6 positions |
|---|---|
| Target Compound Data | N1-methyl, C6-phenyl |
| Comparator Or Baseline | Unsubstituted piperazine-2,3-dione (CAS 50709-34-7) |
| Quantified Difference | Presence vs. absence of methyl and phenyl groups; alters calculated logP by approximately +1.5 units and introduces aromatic π-stacking potential |
| Conditions | Structural comparison based on chemical structure analysis and patent disclosures |
Why This Matters
This structural uniqueness determines the compound's utility in SAR studies, as the specific substitution pattern governs interactions with biological targets, making it non-interchangeable with simpler analogs.
- [1] Graham-Gurysh EG, Murthy AV, Moore KM. Inhibitors of Interleukin 4 Induced Protein 1 (IL4I1) as Potential Treatment for Cancer. ACS Med Chem Lett. 2023;14(2):127-128. doi:10.1021/acsmedchemlett.2c00525 View Source
- [2] Dinsmore CJ, Williams TM, O'Neill TJ, et al. Piperazinedione Compounds. US Patent 6,635,649 B2. 2003. View Source
